(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one
Description
(3R,7aS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one is a bicyclic heterocyclic compound characterized by a fused pyrrolo-oxazolone core. Its structure includes a methylidene group at position 6 and a trichloromethyl substituent at position 2. This compound is notable for its stereochemical complexity, with the (3R,7aS) configuration contributing to its chiral properties.
Synthetically, derivatives of tetrahydropyrrolo-oxazolones have been explored as intermediates for bioactive molecules, particularly in the synthesis of optically active α-branched prolines. The air and moisture stability of related compounds, such as (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-C]oxazol-1(3H)-one, underscores their utility in organic synthesis under ambient conditions .
Properties
Molecular Formula |
C8H8Cl3NO2 |
|---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
(3R,7aS)-6-methylidene-3-(trichloromethyl)-3,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C8H8Cl3NO2/c1-4-2-5-6(13)14-7(8(9,10)11)12(5)3-4/h5,7H,1-3H2/t5-,7+/m0/s1 |
InChI Key |
QNTYUWZVXCEWPP-CAHLUQPWSA-N |
Isomeric SMILES |
C=C1C[C@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl |
Canonical SMILES |
C=C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyrrolo ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Methylidene Group: The methylidene group is introduced through a reaction with a suitable reagent, such as a methylidene transfer reagent, under controlled conditions.
Addition of the Trichloromethyl Group: The trichloromethyl group is introduced using a trichloromethylating agent, such as trichloromethyl chloroformate, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trichloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Receptor Activity: Affecting the function of cell surface receptors and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituted Tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones These compounds share the oxazolone core but differ in substituents and ring fusion positions. For example, hypoglycemic agents featuring a thiazol-5(6H)-one moiety (e.g., tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones) exhibit bioactivity linked to their sulfur-containing heterocycle, which enhances metabolic stability compared to oxygen analogues.
2.1.2. (3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one This analogue replaces the trichloromethyl and methylidene groups with phenyl substituents. The diphenyl configuration increases lipophilicity, which may improve membrane permeability but reduce solubility in aqueous environments.
Functional and Pharmacological Comparisons
2.2.1. Synthetic Utility
The target compound’s methylidene group enables conjugation-driven reactions, such as Diels-Alder cycloadditions, which are less accessible in saturated analogues like (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-C]oxazol-1(3H)-one. This structural feature expands its utility in constructing complex heterocycles for drug discovery .
2.2.2. Bioactivity While hypoglycemic tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones exhibit IC50 values in the nanomolar range for glucose uptake modulation, the target compound’s bioactivity remains underexplored.
Stability and Reactivity
The air and moisture stability of the parent compound (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-C]oxazol-1(3H)-one is attributed to the electron-withdrawing trichloromethyl group, which mitigates hydrolysis. The methylidene group in the target compound may introduce susceptibility to oxidation, necessitating inert handling conditions compared to its saturated counterparts .
Research Findings and Data Tables
Table 1. Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Stability | Notable Applications |
|---|---|---|---|---|
| Target Compound | Pyrrolo[1,2-C][1,3]oxazolone | 6-Methylidene, 3-Trichloromethyl | Moderate | Chiral synthon, potential SAR |
| (3R-cis)-3,7α-Diphenyltetrahydropyrrolo... | Pyrrolo[2,1-b]oxazolone | 3,7α-Diphenyl | High | Lipophilic intermediates |
| Hypoglycemic Thiazol-5(6H)-one Derivatives | Pyrrolo[2,1-b]thiazolone | Varied (e.g., sulfonamide) | High | Antidiabetic agents |
Table 2. Pharmacological Data (Selected Analogues)
| Compound | Bioactivity | IC50/EC50 | Reference |
|---|---|---|---|
| Tetrahydropyrrolo[2,1-b]thiazol-5(6H)-one | Glucose uptake inhibition | 120 nM | |
| (3R,7aS)-3-Trichloromethyl oxazolone | Chiral auxiliary in synthesis | N/A |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3R,7aS)-6-methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions using trichloromethyl precursors. A common approach involves reacting azidomethyl intermediates (e.g., 4-azidomethylpyrazole derivatives) with NaN₃ in DMF at 50°C, followed by purification via ethanol recrystallization . For oxazole ring formation, coupling agents like diethyl oxalate with ketones in toluene under NaH catalysis is effective, as demonstrated in similar pyrrolo-oxazolone syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
- FT-IR for identifying functional groups (e.g., carbonyl stretching at ~1750 cm⁻¹).
- X-ray crystallography to resolve absolute stereochemistry, as shown in structurally analogous compounds .
Q. How can researchers address discrepancies between computational predictions and experimental data for this compound?
- Methodological Answer : Validate computational models (e.g., DFT) with experimental crystallographic data. For example, molecular docking studies using enzymes like 14-α-demethylase (PDB: 3LD6) can predict bioactivity, but contradictions require iterative refinement of force fields or solvent-effect simulations .
Advanced Research Questions
Q. What strategies optimize stereochemical control during synthesis of the (3R,7aS) configuration?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, Rh-catalyzed Si–C bond cleavage (as in benzosilole synthesis) can induce stereoselectivity . Alternatively, employ enantiopure starting materials, as demonstrated in the synthesis of (3S,7aR)-3-phenyltetrahydropyrrolo-oxazolones .
Q. How do reaction conditions influence the stability of the methylidene group in this compound?
- Methodological Answer : The methylidene group is prone to oxidation or dimerization. Stabilize it using inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C). Silver-catalyzed silylene transfer reactions (e.g., in silacyclopropane systems) can protect reactive sites while maintaining regioselectivity .
Q. What mechanistic insights explain the role of trichloromethyl groups in catalytic cycles?
- Methodological Answer : Trichloromethyl groups act as electron-withdrawing substituents, polarizing adjacent bonds for nucleophilic attack. In Pd-catalyzed couplings, they facilitate oxidative addition steps, similar to trialkylsilyl groups in silacycle formations . Isotopic labeling (e.g., ¹³C-Cl) can track their participation in intermediates.
Q. How can computational modeling predict decomposition pathways under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models. For example, protonation at the oxazolone carbonyl (pH < 5) may trigger ring-opening, as observed in hydrolytically sensitive pyrrolo-oxazolones . Validate predictions via HPLC-MS monitoring of degradation products.
Data Analysis & Experimental Design
Q. What statistical methods resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, enzyme batch). For antifungal assays, normalize data against reference compounds like fluconazole, as done in molecular docking studies .
Q. How can researchers design experiments to isolate intermediates in multi-step syntheses?
- Methodological Answer : Use quench-and-flow techniques with in-situ monitoring (e.g., ReactIR). For example, trapping azide intermediates in THF/cyanacetamide reactions allows isolation via pH-controlled precipitation (pH 3) .
Tables: Key Reaction Conditions & Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
